N-((3-Benzamidophenyl)carbamothioyl)-4-methoxybenzamide
Description
N-((3-Benzamidophenyl)carbamothioyl)-4-methoxybenzamide is a thiourea-bridged benzamide derivative characterized by a central carbamothioyl (-NH-CS-NH-) group linking two aromatic moieties: a 3-benzamidophenyl group and a 4-methoxybenzamide group. This compound belongs to a class of acylthioureas, which are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structural complexity allows for diverse interactions with biological targets, particularly through hydrogen bonding (via thiourea and amide groups) and π-π stacking (via aromatic rings).
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-19-12-10-16(11-13-19)21(27)25-22(29)24-18-9-5-8-17(14-18)23-20(26)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,26)(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZQFMVNVJALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-Benzamidophenyl)carbamothioyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C21H18N2O3S, has been studied for its various pharmacological properties, particularly in the context of antiviral and anticancer activities.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide backbone modified with a carbamothioyl group. The presence of the methoxy group at the para position enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3S |
| Molecular Weight | 378.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 333739-88-1 |
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit significant antiviral properties. One study highlighted that related compounds increase intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication, particularly against Hepatitis B virus (HBV) .
Case Study: Anti-HBV Activity
In vitro evaluations demonstrated that this compound has an IC50 value of approximately 2.0 µM against HBV in HepG2 cells, indicating potent antiviral activity . The selectivity index (SI), which measures the safety profile relative to efficacy, was found to be around 58, suggesting a favorable therapeutic window.
Anticancer Activity
Preliminary research also suggests potential anticancer properties. Compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Antiviral | HBV | 2.0 | 58 |
| Anticancer | Various | Varies | Varies |
The proposed mechanism for the antiviral activity of this compound involves:
- Inhibition of Viral Replication : By enhancing A3G levels, the compound may inhibit HBV replication through direct interaction with viral components.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Further studies are needed to elucidate the detailed mechanisms and confirm these findings across different biological systems.
Safety and Toxicity
Safety assessments have indicated that while this compound shows promising biological activity, it also presents some toxicity concerns. Skin and eye irritation potential has been noted . Comprehensive toxicity studies are essential for determining safe dosage ranges for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Substituent Position and Electronic Effects
- L2 exhibited IC50 values of 12.3 µM (PC3) and 14.7 µM (HepG2) in anticancer assays, suggesting moderate activity compared to its Cu(II) and Pt(IV) complexes . Key Data: Molecular weight = 364.8 g/mol; purity = 98% (HPLC).
N-(bis(4-Methoxybenzyl)carbamothioyl)-4-methoxybenzamide :
This analog features dual 4-methoxybenzyl groups, increasing steric bulk and reducing solubility in polar solvents. It was synthesized in 80% yield as a yellow oil and used as an intermediate for thiazole derivatives .
Halogen-Substituted Analogs
- N-([4-Fluorophenyl]carbamothioyl)-4-fluorobenzamide (L1) :
Fluorine substituents increase metabolic stability and electronegativity. L1 demonstrated higher anticancer activity (IC50 = 9.8 µM for PC3) than L2, highlighting the role of halogen electronegativity in target binding .
Heterocyclic Modifications
Physicochemical and Stability Comparisons
- Stability Notes: Phosphoramide conjugates of 4-methoxybenzamide derivatives degrade rapidly under acidic conditions (pH 4.5), limiting their use in oral formulations .
Q & A
Q. What are the recommended methods for synthesizing N-((3-Benzamidophenyl)carbamothioyl)-4-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including coupling of benzamide and thiourea moieties under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane or acetonitrile) to minimize hydrolysis of reactive intermediates .
- Temperature control (e.g., ice baths for exothermic steps) to improve yield and reduce side reactions .
- Purification via column chromatography or recrystallization to isolate the product from byproducts . Hazard analysis (e.g., mutagenicity testing via Ames assays) must precede scale-up due to risks associated with thiourea derivatives .
Q. How should researchers approach the structural characterization of this compound, particularly regarding crystallographic analysis?
Single-crystal X-ray diffraction is the gold standard for structural elucidation:
- Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and intermolecular interactions .
- For non-covalent interactions (e.g., hydrogen bonds, π-π stacking), Hirshfeld surface analysis can quantify contact contributions (e.g., N–H⋅⋅⋅S interactions in thiourea derivatives) .
- Validate crystallographic data with spectroscopic techniques (e.g., IR for functional groups, NMR for proton environments) .
Q. What safety protocols are essential when handling this compound, given its potential mutagenicity?
- Conduct a pre-experiment hazard assessment following guidelines from Prudent Practices in the Laboratory .
- Use fume hoods, gloves, and lab coats to avoid direct contact, as Ames testing indicates moderate mutagenicity comparable to benzyl chloride .
- Store the compound in dark, cool conditions to prevent decomposition, and avoid heating due to thermal instability .
Q. How can the solubility and stability of this compound be determined under various experimental conditions?
- Perform solubility screens using solvents of varying polarity (e.g., DMSO for stock solutions, aqueous buffers for biological assays) .
- Stability studies via HPLC or UV-Vis spectroscopy under different pH, temperature, and light exposure conditions .
- Monitor degradation products using mass spectrometry to identify hydrolytic or oxidative pathways .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
- Cell viability assays (e.g., MTT) for cytotoxicity profiling .
- Receptor binding studies using fluorescence polarization or SPR to quantify interactions .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying its interaction with biological targets?
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify key residues involved in target recognition .
- Molecular docking (e.g., AutoDock Vina) combined with mutagenesis studies can map active-site interactions, such as hydrogen bonding with the thiourea moiety .
- Time-resolved fluorescence quenching to probe conformational changes upon binding .
Q. How should contradictory data in synthesis yields or bioactivity be resolved?
- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
- Cross-validate analytical methods: Compare NMR, HPLC, and mass spectrometry data to confirm compound identity and purity .
- Employ computational models (e.g., DFT) to predict reactivity discrepancies caused by steric or electronic effects .
Q. What advanced crystallographic techniques can elucidate non-covalent interactions in its structure?
- High-resolution synchrotron X-ray diffraction to resolve weak interactions (e.g., C–H⋅⋅⋅O) .
- Electron density analysis (e.g., QTAIM) to quantify bond critical points in hydrogen bonds .
- Temperature-dependent crystallography to study thermal motion and dynamic behavior in the lattice .
Q. How can computational methods predict its reactivity or metabolic pathways?
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, benzamide → naphthamide) and test bioactivity .
- Correlate electronic properties (e.g., Hammett constants) with assay results to identify pharmacophoric features .
- Use 3D-QSAR models (e.g., CoMFA) to guide rational design of derivatives with enhanced potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
